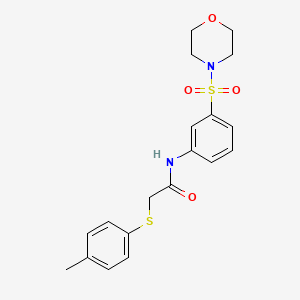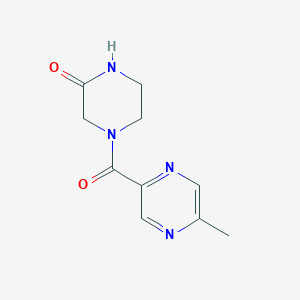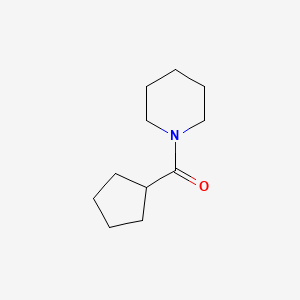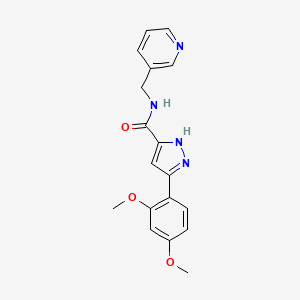
2-(4-methylphenyl)sulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methylphenyl)sulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(4-methylphenyl)sulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)acetamide is not fully understood. However, it is believed to inhibit the activity of enzymes involved in bacterial cell wall synthesis and DNA replication, leading to bacterial cell death. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-methylphenyl)sulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)acetamide can cause changes in biochemical and physiological parameters. It has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. Additionally, it has been shown to decrease the levels of pro-inflammatory cytokines in bacterial infections, leading to a reduction in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(4-methylphenyl)sulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)acetamide in lab experiments is its broad-spectrum antibacterial and antitumor activity. It can be used to study the mechanism of action of antibacterial and antitumor agents. However, one of the limitations of using this compound is its potential toxicity to human cells, which needs to be carefully evaluated.
Orientations Futures
There are several future directions for research on 2-(4-methylphenyl)sulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)acetamide. One direction is to study its potential applications in other fields, such as agriculture and veterinary medicine. Another direction is to investigate its potential as a lead compound for the development of new antibacterial and antitumor agents. Additionally, more studies are needed to understand its mechanism of action and evaluate its safety and toxicity in human cells.
Conclusion:
In conclusion, 2-(4-methylphenyl)sulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)acetamide is a promising chemical compound with potential applications in various fields of research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in different fields.
Méthodes De Synthèse
The synthesis of 2-(4-methylphenyl)sulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)acetamide involves the reaction of 4-methylthiophenol and 3-(4-chlorosulfonylphenyl)-3-morpholinopropan-1-ol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with acetic anhydride to obtain the final product.
Applications De Recherche Scientifique
2-(4-methylphenyl)sulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)acetamide has been studied for its potential applications in various fields of research. It has been found to exhibit antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. Additionally, it has been shown to have antitumor activity against various cancer cell lines, including breast cancer and lung cancer.
Propriétés
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S2/c1-15-5-7-17(8-6-15)26-14-19(22)20-16-3-2-4-18(13-16)27(23,24)21-9-11-25-12-10-21/h2-8,13H,9-12,14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKAPRQGTULIMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylphenyl)sulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide](/img/structure/B7543380.png)



![2-[(2,5-Dimethylphenyl)methylsulfonyl]pyridine](/img/structure/B7543421.png)

![Phenyl-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone](/img/structure/B7543433.png)


![(5-bromo-2-hydroxyphenyl)-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7543461.png)

![4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester](/img/structure/B7543472.png)

